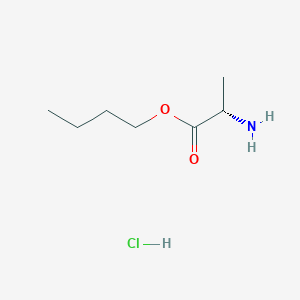
(S)-butyl 2-aminopropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Butyl 2-aminopropanoate hydrochloride is an organic compound derived from the amino acid L-alanine It is a chiral molecule, meaning it has non-superimposable mirror images, similar to left and right hands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-butyl 2-aminopropanoate hydrochloride typically involves the esterification of L-alanine with butanol in the presence of hydrochloric acid. The process begins by mixing L-alanine and butanol, followed by the addition of thionyl chloride at low temperatures (-10 to 5°C) to facilitate the formation of the ester. The reaction mixture is then heated to 75-85°C in the presence of a molecular sieve to remove water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the esterification process and minimize side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Butyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: Amides, esters
Wissenschaftliche Forschungsanwendungen
(S)-Butyl 2-aminopropanoate hydrochloride has diverse applications in scientific research:
Biology: The compound is used to investigate enzyme-substrate interactions and the role of chirality in biological systems.
Medicine: It is a valuable intermediate in the synthesis of pharmaceuticals, including antiviral drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-butyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and cellular processes. For example, it can inhibit or activate enzymes by mimicking natural substrates or inhibitors, thereby modulating metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-Isopropyl-2-aminopropanoate hydrochloride
- (S)-Methyl-2-aminopropanoate hydrochloride
- (S)-Ethyl-2-aminopropanoate hydrochloride
Uniqueness
(S)-Butyl 2-aminopropanoate hydrochloride is unique due to its butyl ester group, which imparts distinct physicochemical properties compared to its analogs. This difference can affect its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
butyl (2S)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-10-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMDNPRWFGSQHZ-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-Chloro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B8229761.png)
![4-[3-(Piperidin-1-ylmethyl)phenoxy]butan-1-amine;dihydrochloride](/img/structure/B8229771.png)


![5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B8229782.png)

![(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B8229795.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol](/img/structure/B8229806.png)
